D-(+)-Raffinose pentahydrate is a naturally occurring trisaccharide composed of galactose, glucose, and fructose. This compound is significant in various biological and industrial applications due to its properties as a nutrient and stabilizer. It is commonly found in plants, particularly in beans, cabbage, brussels sprouts, broccoli, and whole grains. The pentahydrate form indicates that it incorporates five molecules of water in its crystalline structure.
D-(+)-Raffinose pentahydrate is classified as a carbohydrate, specifically an oligosaccharide. It is produced through the enzymatic action of α-galactosidase on sucrose and galactose. The compound can be extracted from natural sources or synthesized in the laboratory. It is recognized for its role in food science and biotechnology, particularly as a prebiotic and in fermentation processes.
The synthesis of D-(+)-raffinose pentahydrate can be achieved through several methods:
The molecular formula for D-(+)-raffinose pentahydrate is C₁₈H₄₂O₂₁·5H₂O. Its structure consists of three monosaccharides linked together:
The molecular weight of D-(+)-raffinose pentahydrate is approximately 504.5 g/mol when considering the water of hydration. The compound exhibits a specific configuration that contributes to its solubility and reactivity.
D-(+)-raffinose pentahydrate undergoes various chemical reactions, including:
The mechanism by which D-(+)-raffinose pentahydrate acts in biological systems involves several pathways:
Research indicates that raffinose enhances the viability of various microorganisms in culture media, thereby playing a crucial role in fermentation processes .
Relevant data on its properties can be found in chemical databases such as PubChem .
D-(+)-raffinose pentahydrate has diverse applications across several fields:
Galactinol synthase (GolS; EC 2.4.1.123) serves as the gateway enzyme in raffinose family oligosaccharide (RFO) biosynthesis, catalyzing the formation of the galactosyl donor galactinol. This enzyme belongs to the glycosyltransferase 8 (GT8) family and exhibits strict specificity for its substrates: UDP-galactose (UDP-Gal) and myo-inositol. The reaction yields galactinol (1-O-α-D-galactopyranosyl-myo-inositol), which functions as the primary galactosyl donor for subsequent RFO assembly [1] [6]. GolS enzymes display significant evolutionary diversification, with dicotyledonous plants possessing greater GolS isoform variability compared to their monocot counterparts. This diversity underpins the tissue-specific and stress-responsive expression patterns observed across plant species. For instance, immunocytochemical studies in Cucurbita pepo (zucchini) revealed GolS localization specifically within intermediary cells (ICs) of minor veins in mature leaves, highlighting its specialized role in phloem loading of RFOs for long-distance transport via the polymer trapping mechanism [1].
The enzymatic activity of GolS represents a critical regulatory node controlling carbon flux into the RFO pathway. Biochemical studies demonstrate that GolS activity often correlates strongly with the total accumulation of RFOs, particularly during seed development and abiotic stress responses. Manipulation of GolS expression directly impacts RFO levels; overexpression of ZmGOLS2 in maize led to elevated galactinol and raffinose concentrations, concomitantly enhancing drought tolerance [4]. Conversely, suppression or mutation of GolS genes results in significant RFO reduction, confirming its pivotal role as a carbon partitioning enzyme regulating substrate availability for downstream galactosyltransferases [1] [3].
Table 1: Key Enzymes in RFO Biosynthesis
| Enzyme | EC Number | Primary Substrates | Product | Stress Induction | Localization |
|---|---|---|---|---|---|
| Galactinol Synthase (GolS) | 2.4.1.123 | UDP-Galactose, myo-Inositol | Galactinol | Drought, Heat, Cold, Salt, Osmotic Shock | Cytoplasm |
| Raffinose Synthase (RS) | 2.4.1.82 | Sucrose, Galactinol | Raffinose | Drought, Cold, Heat, Oxidative Stress | Cytoplasm |
| Stachyose Synthase (STS) | 2.4.1.67 | Raffinose, Galactinol | Stachyose | Seed Development, Pathogen Response | Cytoplasm, Vacuole (some) |
| Verbascose Synthase (VS) | Not assigned | Stachyose, Galactinol | Verbascose | Seed Maturation | Cytoplasm |
| Alkaline α-Galactosidase | 3.2.1.22 | Raffinose, Stachyose, Verbascose | Sucrose + Galactose | Germination, Stress Recovery | Cytoplasm |
Raffinose synthase (RS; EC 2.4.1.82) catalyzes the pivotal step in trisaccharide formation: the transfer of a galactosyl moiety from galactinol to sucrose, yielding raffinose. This enzymatic reaction establishes the α-1,6-galactosidic linkage characteristic of RFOs. RS exhibits bifunctionality and context-dependent activity. Biochemical characterization of ZmRAFS (Zea mays RS) revealed that its activity is profoundly influenced by sucrose availability. Under sucrose-sufficient conditions, ZmRAFS predominantly catalyzes raffinose synthesis. However, during sucrose limitation—a common occurrence under drought stress—ZmRAFS switches to a hydrolytic function, cleaving galactinol into galactose and myo-inositol [4]. This metabolic plasticity allows plants to modulate between RFO synthesis and the generation of compatible solutes (myo-inositol) crucial for osmotic adjustment.
Molecular studies demonstrate significant heterogeneity in RS gene families across species. Arabidopsis thaliana possesses six putative RS genes (AtRS1-AtRS6), but functional characterization revealed that only AtRS5 (At5g40390) encodes the primary enzyme responsible for stress-induced raffinose accumulation in leaves [5]. Heterologous expression of AtRS5 in Escherichia coli confirmed its ability to synthesize raffinose from sucrose and galactinol [5]. Similarly, maize possesses fewer RS genes than initially predicted, with ZmRAFS (GRMZM2G340656) identified as the major functional raffinose synthase impacting seed vigor and stress responses [4] [9]. Mutational analysis provides compelling evidence for RS function; zmrafs mutants completely lack leaf raffinose and hyper-accumulate galactinol, while atrs5 mutants show abolished raffinose accumulation in leaves under multiple abiotic stresses (cold, drought, salinity, oxidative stress) [4] [5]. These findings underscore RS as a key regulatory enzyme controlling trisaccharide pool size.
The formation of higher-order RFOs (tetra- and pentasaccharides) involves additional galactosyltransferases. Stachyose synthase (STS; EC 2.4.1.67) transfers galactose from galactinol to raffinose, forming stachyose. Verbascose synthase (VS) further extends the chain using stachyose as acceptor. While STS is well-documented, VS remains less characterized. Genetic evidence from pea (Pisum sativum) suggests bifunctionality; stachyose synthase in the high-verbascose line RRRbRb catalyzes both stachyose and verbascose synthesis, whereas this activity is absent in the low-verbascose line SD1 [2]. An alternative galactinol-independent pathway exists in select species (Ajuga reptans, Coleus blumei) involving galactan:galactan galactosyltransferase (GGT). This vacuolar enzyme utilizes existing RFOs as both galactosyl donors and acceptors for chain elongation (e.g., two raffinose molecules forming stachyose and sucrose) [1] [2] [3]. However, this pathway appears restricted to vegetative tissues and is absent in seeds.
RFO biosynthesis is dynamically regulated at the transcriptional level in response to diverse abiotic stressors, positioning raffinose as a key metabolic marker of plant stress physiology. Drought stress triggers rapid upregulation of GolS and RS genes. In maize, ZmRAFS transcripts increased dramatically within 2–3 hours of dehydration treatment, followed by protein accumulation [4]. Similarly, ZmGOLS2 transcription is induced by drought, and its overexpression enhances drought tolerance in Arabidopsis [7]. Heat shock elicits even more rapid responses; ZmRAFS expression peaks within 2 hours of heat stress (42°C) in maize seedlings [4] [7]. Cold stress induces AtRS5 in Arabidopsis leaves, with transcript levels rising significantly after 24 hours at 4°C and correlating with increased enzyme activity and raffinose accumulation [5]. Salinity stress (100 mM NaCl) also robustly activates AtRS5 expression and raffinose synthesis [5].
Transcription factors play central roles in orchestrating this stress-responsive transcription. Heat shock factors (HSFs) directly bind to heat shock elements (HSEs) in RFO biosynthetic gene promoters. ZmHSFA2 activates ZmGOLS2 expression, enhancing raffinose biosynthesis and thermotolerance. Conversely, ZmHSBP2 acts as a repressor by interacting with ZmHSFA2, forming a regulatory complex that fine-tunes the heat stress response [7]. This antagonism ensures precise control over RFO accumulation. Dehydration-responsive element binding proteins (DREBs) also participate; ZmDREB1A regulates raffinose synthase, influencing chilling stress tolerance in maize [9]. Additionally, alternative splicing generates stress-adapted transcripts. AtRS6 produces drought-induced splice variants, expanding regulatory complexity [4].
Table 2: Stress-Induced RFO Accumulation and Key Regulatory Genes
| Stress Type | Species | Observed Metabolic Response | Key Induced Genes | Functional Evidence |
|---|---|---|---|---|
| Drought | Zea mays (maize) | ↑ Raffinose (leaves); Hydrolytic shift of RS in sucrose deficit | ZmRAFS, ZmGOLS2 | zmrafs mutants drought-sensitive; ZmGOLS2 OE ↑ tolerance |
| Arabidopsis | ↑ Raffinose (leaves); AtRS5-dependent | AtRS5 | atrs5 mutants lack stress-raf; AtRS5 OE ↑ drought tolerance | |
| Heat Shock | Zea mays | Rapid ↑ ZmRAFS transcript (2h); Protein accumulation | ZmRAFS, ZmGOLS2 | ZmHSFA2 activates ZmGOLS2; ZmHSBP2 represses |
| Arabidopsis | ↑ Raffinose; Dependent on HSFA2 | AtGOLS1/2, AtRS5 | HSFA2 OE ↑ AtRS5 and raffinose; ↑ thermotolerance | |
| Cold | Arabidopsis | ↑ Raffinose (leaves) after 24h; Requires AtRS5 | AtRS5 | atrs5 mutants lack cold-induced raffinose |
| Salinity (NaCl) | Arabidopsis | ↑ Raffinose (leaves); AtRS5-dependent | AtRS5 | atrs5 mutants fail to accumulate raffinose under salt stress |
| Oxidative (MV) | Arabidopsis | ↑ Raffinose (leaves); Abolished in atrs5 mutants | AtRS5 | RS activity essential for MV-induced raffinose accumulation |
| Seed Maturation | Arachis hypogaea (peanut) | Temporal ↑ RFOs (stachyose dominant); Spatio-temporal AhRS expression | AhRS14, AhRS6 | Early induction in high-RFO varieties; Seed-specific expression |
The accumulation of RFOs under stress is intricately linked with phytohormone signaling pathways, forming a complex regulatory network. Abscisic acid (ABA) serves as a primary hormonal regulator. ABA application (25 μM) induces AtRS5 transcription in Arabidopsis, mirroring the response observed under salinity stress [5]. This induction likely occurs via ABA-responsive elements (ABREs) present in the promoters of RFO biosynthetic genes. Mutants defective in ABA biosynthesis or signaling exhibit attenuated RFO accumulation under drought, confirming ABA’s centrality in RFO-mediated stress adaptation. The ABA-dependent transcription factor AREB1/ABF2 directly activates GolS expression, creating a mechanistic link between ABA perception and RFO biosynthesis [8].
Jasmonic acid (JA) signaling also intersects with RFO metabolism. Methyl jasmonate (MeJA) treatment induces GolS and RS gene expression in several species. This interplay likely underpins RFO involvement in biotic stress responses. For example, GolS isoforms in Arabidopsis (AtGolS1) are induced by pathogen attack, and RFO accumulation contributes to defense against fungal pathogens by potentially priming cells or acting as signaling molecules [1] [3]. Reactive oxygen species (ROS) act as secondary messengers connecting hormone signaling and RFO metabolism. Abiotic stresses elevate ROS production (H₂O₂, O₂⁻), which in turn stimulates GolS and RS expression. Raffinose itself exhibits antioxidant properties, scavenging hydroxyl radicals and protecting membrane integrity. Transgenic plants overexpressing GolS or RS show reduced ROS damage and enhanced stress tolerance, partly attributable to this ROS-scavenging capacity [4] [9].
A crucial aspect of RFO-hormone crosstalk involves feedback mechanisms regulating resource allocation. Under prolonged stress, sustained RFO synthesis competes for photoassimilates (sucrose, UDP-Gal) and myo-inositol, a precursor for phosphatidylinositol signaling. The hydrolysis of galactinol by stress-activated RS (as observed in maize) generates myo-inositol, which may feed back into inositol trisphosphate (IP₃) signaling or phosphatidylinositol pathways involved in hormone signal transduction [4]. This metabolic flexibility allows plants to balance carbon investment in protective carbohydrates with the generation of signaling molecules essential for long-term acclimation. The spatio-temporal expression of specific RS genes (AhRS14, AhRS6) in peanut seeds further demonstrates how developmental hormone cues (e.g., ABA during maturation) integrate with metabolic programming to determine RFO composition in storage organs [8].
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